molecular formula C11H11N3O2 B2720639 Ethyl 7-amino-1,5-naphthyridine-3-carboxylate CAS No. 2089648-55-3

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

Cat. No. B2720639
CAS RN: 2089648-55-3
M. Wt: 217.228
InChI Key: FRWYULIBNJYRHU-UHFFFAOYSA-N
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Description

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is based on the 1,5-naphthyridine scaffold, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including Ethyl 7-amino-1,5-naphthyridine-3-carboxylate, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Antibacterial Agents

Research has identified Ethyl 7-amino-1,5-naphthyridine-3-carboxylate derivatives as potent antibacterial agents. For instance, pyridonecarboxylic acids and their analogues demonstrate significant antibacterial activity, both in vitro and in vivo. These compounds, including ethyl esters with cyclic amine modifications, exhibit enhanced activity compared to known antibacterials like enoxacin. The structure-activity relationships of these compounds have been thoroughly studied, highlighting the importance of substituents at specific positions for antibacterial efficacy (Egawa et al., 1984), (Sanchez et al., 1993).

Chemical Synthesis Methodologies

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Techniques such as the Pfitzinger-type condensation have been utilized to access bi- and tridentate ligands containing the naphthyridine moiety. These methodologies enable the synthesis of compounds with potential applications in material science and coordination chemistry, highlighting the versatility of ethyl 7-amino-1,5-naphthyridine-3-carboxylate in synthetic organic chemistry (Zong et al., 2008).

properties

IUPAC Name

ethyl 7-amino-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYULIBNJYRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

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